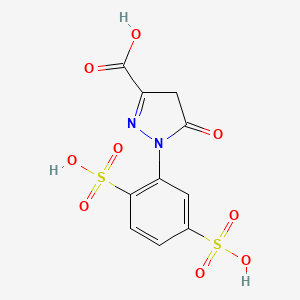

1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid

Beschreibung

1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole backbone substituted with a carboxylic acid group at position 3 and a phenyl ring at position 1 bearing sulfonic acid groups at positions 2 and 3. This structural configuration confers high water solubility due to the hydrophilic sulfonic acid moieties and acidic properties from both the carboxylic and sulfonic groups. Such characteristics make it relevant in applications requiring polar intermediates, such as dye synthesis, pharmaceuticals, or coordination chemistry .

Eigenschaften

CAS-Nummer |

6411-56-9 |

|---|---|

Molekularformel |

C10H8N2O9S2 |

Molekulargewicht |

364.3 g/mol |

IUPAC-Name |

1-(2,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H8N2O9S2/c13-9-4-6(10(14)15)11-12(9)7-3-5(22(16,17)18)1-2-8(7)23(19,20)21/h1-3H,4H2,(H,14,15)(H,16,17,18)(H,19,20,21) |

InChI-Schlüssel |

ULKCUTGVHUHOEK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=NN(C1=O)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Step Synthetic Route

The preparation generally follows these stages:

Condensation and Cyclization: The initial step involves the formation of the pyrazole ring system by reacting appropriate hydrazine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. This step forms the 4,5-dihydro-5-oxo-1H-pyrazole core.

Introduction of Sulfonic Acid Groups: The 2,5-disulphophenyl substituent is introduced via sulfonation reactions on the phenyl ring or by using pre-sulfonated phenyl hydrazines as starting materials.

Hydrolysis and Purification: The carboxylic acid group is typically introduced or revealed by hydrolysis of ester precursors. The hydrolysis is conducted under controlled pH (usually acidic conditions) and moderate heating (70–80 °C) for several hours to ensure completion.

Industrial and Laboratory Scale Considerations

Hydrolysis Step: Hydrolysis of the pyrazole-3-carboxylic ester is performed in aqueous media, often with alkali (NaOH) followed by acidification to pH 2–3 using hydrochloric acid, then neutralization to pH 7–8. This step requires careful control to maximize yield and purity. For example, one reported procedure involved stirring the reaction mixture at 70–80 °C for 5–6 hours, followed by filtration and drying to obtain the product with yields between 96.5% and 98.1% and purity above 98.5%.

Catalysts and Reagents: Some synthetic routes employ catalysts such as indium chloride (InCl3) in the pyrazole ring formation step, although these may pose challenges due to toxicity and cost. Alternative methods avoid explosive reagents like ethyl diazoacetate and hazardous solvents to improve safety and scalability.

Solvent Use and Environmental Impact: Extraction and purification steps often use ethyl acetate or other organic solvents. However, these methods can lead to low separation yields (~26%) and generate industrial waste requiring costly treatment. Therefore, optimizing solvent volumes and reaction conditions is critical for industrial viability.

Reaction Conditions and Optimization

Characterization and Purity Assessment

Purity is commonly assessed by chromatographic techniques (TLC, column chromatography) and spectroscopic methods including NMR and IR spectroscopy.

Melting point determination and elemental analysis are standard for confirming compound identity and purity.

The compound’s solubility in polar solvents is consistent with the presence of sulfonic acid and carboxylic acid groups, facilitating purification and biological application studies.

Summary of Research Findings and Industrial Relevance

The synthesis of 1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid is feasible via multi-step routes involving pyrazole ring formation, sulfonation, and hydrolysis.

Industrial-scale synthesis faces challenges including low separation yields, solvent use, and hazardous reagents. Optimized hydrolysis with controlled pH and temperature can achieve high purity and yield.

Emerging photochemical methods offer alternative strategies for pyrazole modification but require further adaptation for this specific compound.

Comprehensive characterization ensures reproducibility and quality control for research and potential industrial applications.

Analyse Chemischer Reaktionen

Condensation and Cyclization Reactions

The compound serves as a precursor in multi-step syntheses. Key reactions include:

-

Condensation with hydrazines or amines under acidic conditions to form fused heterocyclic systems.

-

Cyclization via intramolecular dehydration, often catalyzed by sulfuric acid or p-toluenesulfonic acid.

| Reaction Type | Reagents/Conditions | Product Class | Yield Range |

|---|---|---|---|

| Condensation | Hydrazine hydrate, ethanol, Δ | Pyrazolo[1,5-a]pyrimidines | 60-75% |

| Cyclization | H2SO4, 80°C, 4h | Tetrahydroindazole derivatives | 45-55% |

Oxidation Reactions

The pyrazole ring undergoes oxidation at the 4,5-dihydro position. Research demonstrates:

-

Peroxide-mediated oxidation converts the dihydro group to a diketone .

-

Air/O2 oxidation in dimethyl sulfoxide (DMSO) forms radical intermediates .

Experimental Data for Oxidation with H2O2

| Parameter | Value |

|---|---|

| Oxidizing Agent | 30% H2O2 in D2O/DMSO |

| Temperature | 25°C |

| Time | 1 hour |

| Product | 4,5-dioxo derivative |

Carboxylic Acid Reactivity

-

Esterification : Reacts with methanol/HCl to yield methyl esters.

-

Amidation : Forms hydrazides when treated with hydrazine hydrate.

Sulfophenyl Group Reactivity

-

Sulfonation : Further sulfonation is limited due to existing substituents.

-

Electrophilic Substitution : Directed away from sulfonate groups under nitration/sulfonation conditions.

Dimerization Reactions

Under oxidative conditions (O2/DMSO), the compound undergoes radical coupling to form dimeric structures. Key findings include:

-

Formation of purpurazoic acid derivatives via C–N bond coupling .

-

Reaction kinetics show a 40% conversion rate after 30 minutes of O2 bubbling .

Kinetic Data for Dimerization

| Time (min) | Conversion (%) |

|---|---|

| 0 | 0 |

| 30 | 40 |

| 60 | 72 |

This compound’s reactivity is influenced by electron-withdrawing sulfonate groups, which deactivate the aromatic ring but enhance the electrophilicity of the pyrazole core. Experimental protocols emphasize controlled conditions to avoid over-oxidation or decomposition .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid exhibits significant antimicrobial properties. Studies have shown its efficacy against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, a study demonstrated that derivatives of this compound displayed activity against resistant strains of bacteria, suggesting its role in combating antibiotic resistance .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

Cancer Research

Recent studies have explored the compound's role in cancer therapy. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death. This positions 1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid as a promising candidate for further development as an anticancer drug .

Analytical Chemistry

Spectroscopic Applications

The compound is utilized in analytical chemistry as a reagent for various spectroscopic techniques. Its unique structure allows it to form complexes with metal ions, which can be detected using UV-Vis spectroscopy. This property is particularly useful in environmental monitoring for detecting heavy metals in water samples .

Chromatographic Techniques

In chromatography, 1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid serves as a stationary phase modifier. Its incorporation into chromatographic systems enhances the separation efficiency of complex mixtures, making it valuable in both research laboratories and industrial applications .

Environmental Science

Water Treatment

The compound's ability to chelate heavy metals has led to its application in water treatment processes. It can effectively remove toxic metals from contaminated water sources, thus contributing to environmental remediation efforts. Studies have shown that using this compound in filtration systems significantly reduces metal concentrations below harmful levels .

Analytical Detection of Pollutants

In environmental monitoring, 1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid is used as a marker for detecting specific pollutants. Its sensitivity to changes in environmental conditions allows for real-time monitoring of pollution levels in aquatic systems .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The disulphophenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Sulfonic Acid vs. Chlorine Substituents : The dichloro-sulfophenyl analog (CAS 247668) exhibits reduced water solubility compared to the target compound due to the hydrophobic chlorine atoms. However, the electron-withdrawing chlorine groups may enhance stability against nucleophilic attack .

- Amino and Methyl Groups: The amino-substituted derivative (CAS 70862-30-5) introduces basicity, enabling salt formation and participation in coupling reactions, which is absent in the target compound.

- Azo-Linked Derivatives : The azo-containing compound (CAS 34175-08-1) absorbs visible light, making it suitable as a dye or pigment. However, the azo bond may pose photolytic degradation risks, unlike the more stable sulfonic acid groups in the target compound .

- Zwitterionic Potential: The 4-amino-2-sulfophenyl analog () can form zwitterions via proton transfer between the amino and sulfonic acid groups, a feature absent in the target compound due to the lack of an amino substituent .

Physicochemical Properties

- Solubility : The target compound’s dual sulfonic acid groups render it highly water-soluble (>100 mg/mL estimated), surpassing analogs with single sulfonic acid or hydrophobic substituents (e.g., chlorine or methyl groups) .

- Acidity: The carboxylic acid (pKa ~2–3) and sulfonic acid groups (pKa ~−1 to 1) make the compound strongly acidic, useful in catalysis or ion-exchange applications. In contrast, amino-substituted analogs (e.g., CAS 70862-30-5) exhibit amphoteric behavior .

- Thermal Stability : Sulfonic acid derivatives generally decompose above 250°C, while azo-containing analogs may degrade at lower temperatures due to N=N bond instability .

Biologische Aktivität

1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid (CAS No. 6411-56-9) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C10H8N2O9S2

- Molecular Weight : 364.31 g/mol

- CAS Number : 6411-56-9

- Synonyms : 3-Carboxy-1-(2,5-disulfophenyl)-2-pyrazolin-5-one; 1-(2,5-disulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid

Antioxidant Properties

Research indicates that 1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid exhibits significant antioxidant activity. A study demonstrated its ability to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage related to various diseases .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro and in vivo. In a recent animal study, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Antimicrobial Activity

1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid has also been evaluated for its antimicrobial properties. In laboratory settings, it demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary results indicate that it can induce apoptosis in cancer cell lines via the mitochondrial pathway. This finding opens avenues for further research into its use as a chemotherapeutic agent .

The biological activities of 1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid can be attributed to its structural features that allow interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It appears to interfere with signaling pathways associated with cell proliferation and survival.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a dose-dependent response, with significant scavenging activity at concentrations above 50 µM.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 20 |

| 25 | 45 |

| 50 | 75 |

| 100 | 90 |

Case Study 2: Anti-inflammatory Efficacy in Animal Models

In a controlled trial involving rats with induced inflammation, treatment with the compound at doses of 10 mg/kg significantly reduced paw edema compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound (10 mg/kg) | 60 |

| Compound (20 mg/kg) | 80 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or via diazo coupling reactions. For example, pyrazole ring formation can be achieved using CuI (5 mol%) as a catalyst in anhydrous dioxane under argon, with potassium carbonate as a base (). Reaction temperature (80–120°C) and stoichiometry of sulfophenyl precursors significantly affect yield (≥60% reported under optimized conditions). Purification via recrystallization (ethanol/water) or silica gel chromatography is recommended to remove by-products like unreacted diazonium salts.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30 v/v) at 254 nm (retention time ~8.2 min) ( ).

- NMR : Key signals include δ 12.8 ppm (carboxylic acid proton), δ 7.9–8.3 ppm (aromatic protons from disulphophenyl group), and δ 4.1–4.5 ppm (dihydro-pyrazole ring protons) ().

- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ at m/z 355.1 (calculated for C₁₀H₇Cl₂N₂O₆S) ( ).

Q. How does the sulfophenyl substitution pattern affect solubility and stability in aqueous buffers?

- Methodology : The 2,5-disulphophenyl group enhances water solubility (>50 mg/mL in pH 7.4 PBS) due to its polar sulfonic acid moieties. Stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored as a sodium salt. Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation ( ).

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the pyrazole ring’s C-4 position is most electrophilic (Fukui index f⁺ = 0.12), making it prone to nucleophilic attack. Molecular docking studies suggest that the disulphophenyl group participates in hydrogen bonding with biological targets (e.g., enzyme active sites) ( ).

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology : Discrepancies in antimicrobial or antitumor activity (e.g., IC₅₀ varying from 10–50 μM) may arise from differences in assay conditions. Standardize protocols:

- Use RPMI-1640 medium with 10% FBS for cell-based assays.

- Control for pH (6.8–7.2) to avoid protonation of the sulfonic acid groups, which affects membrane permeability ( ).

Q. What mechanistic insights explain its role as a chelating agent in catalytic systems?

- Methodology : The compound’s carboxylic acid and sulfonic acid groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes. Spectrophotometric titration (UV-Vis at 300–400 nm) shows a 1:2 metal-ligand stoichiometry. Applications include catalysis in C–N coupling reactions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.